molecular formula C19H20N2O2 B5988595 1-(3-methylbenzoyl)-N-phenylprolinamide

1-(3-methylbenzoyl)-N-phenylprolinamide

Cat. No.: B5988595
M. Wt: 308.4 g/mol
InChI Key: XXIMZIBMTYJKIV-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)-N-phenylprolinamide is a prolinamide derivative featuring a 3-methylbenzoyl group attached to the proline nitrogen and a phenyl substituent at the amide nitrogen. This structure combines conformational rigidity from the proline ring with electronic and steric effects from the aromatic substituents.

Properties

IUPAC Name

1-(3-methylbenzoyl)-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-7-5-8-15(13-14)19(23)21-12-6-11-17(21)18(22)20-16-9-3-2-4-10-16/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIMZIBMTYJKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

D-Phenylalanyl-N-(3-methylbenzyl)-L-prolinamide ()

  • Structure : C22H27N3O2, with a prolinamide backbone, 3-methylbenzyl group, and D-phenylalanyl moiety.
  • Key Differences : The target compound lacks the phenylalanyl side chain and instead features a direct 3-methylbenzoyl group and N-phenyl substitution.

1-(3-Methylbenzoyl)-3-(6-methyl-2-pyridyl)thiourea ()

  • Structure : A thiourea derivative with a 3-methylbenzoyl group and 6-methylpyridyl substituent.
  • Key Differences : The thiourea (-NH-CS-NH-) linkage replaces the prolinamide’s amide (-CONH-) group. The pyridyl group introduces aromatic nitrogen, which may enhance metal coordination (e.g., in catalysis) compared to the target compound’s phenyl group.
  • Implications : The prolinamide’s rigid proline ring may confer greater stereochemical control in reactions compared to the more flexible thiourea derivative .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : 3-methylbenzamide linked to a hydroxy-substituted tertiary amine.
  • Key Differences : The absence of a proline ring and N-phenyl group simplifies the structure. The hydroxyl group increases hydrophilicity.
  • Synthesis Comparison: Synthesized via coupling of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (yield: 11% via DCC/DMAP method). This suggests that the target compound’s synthesis might similarly employ coupling agents, though steric hindrance from the proline ring could lower yields .

N-Phenylpropanamide Derivatives ()

  • Example : N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide.
  • Key Differences : The piperidinyl and methoxycarbonyl groups introduce different electronic effects compared to the target’s 3-methylbenzoyl group.
  • Implications : The prolinamide’s five-membered ring may offer greater conformational restriction than the piperidinyl group, influencing binding specificity in biological targets .

Research Findings and Implications

  • Electronic Effects : The 3-methylbenzoyl group in the target compound likely enhances electron-withdrawing properties, stabilizing intermediates in coupling reactions compared to unsubstituted benzamides .
  • Biological Relevance : Prolinamide derivatives are often explored as enzyme inhibitors (e.g., proteases) due to their rigidity; the target compound’s structure may offer advantages in this domain .

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